CTCE 9908 is classified as a chemokine receptor antagonist, specifically targeting the CXCR4 receptor. It is synthesized as a modified peptide based on the amino acid sequence of CXCL12. The compound has been evaluated in various preclinical and clinical studies, demonstrating its efficacy in reducing tumor metastasis in multiple cancer types, including breast cancer and melanoma .
The synthesis of CTCE 9908 involves solid-phase peptide synthesis techniques. The peptide sequence for CTCE 9908 is KGVSLSYR-K-RYSLSVGK, which includes modifications to enhance its stability and binding affinity compared to the native CXC chemokine ligand 12.
CTCE 9908's molecular structure consists of a chain of amino acids with specific functional groups that facilitate its interaction with the CXCR4 receptor. The compound's structure can be represented as follows:
The structural modifications enhance its binding affinity and selectivity for CXCR4 over other receptors. The presence of specific side chains contributes to its pharmacological properties, including increased stability against enzymatic degradation .
CTCE 9908 primarily engages in competitive inhibition reactions where it binds to CXCR4, preventing its activation by CXCL12. This interaction leads to downstream effects such as:
The mechanism of action for CTCE 9908 involves several key steps:
Research indicates that this mechanism not only affects tumor cells but also influences immune cell trafficking within tumors.
CTCE 9908 exhibits several important physical and chemical properties:
These properties make CTCE 9908 suitable for therapeutic applications in oncology .
CTCE 9908 has several promising applications in scientific research and clinical settings:
CTCE-9908 is a synthetic cyclic peptide designed as a structural mimic of the N-terminal domain of C-X-C motif chemokine ligand 12 (CXCL12), the natural ligand of C-X-C chemokine receptor type 4 (CXCR4). This peptide comprises a dimeric structure stabilized by disulfide bonds, with each monomer unit retaining the critical receptor-binding residues (Lys¹, Val³, Ser⁴, and Tyr⁷) essential for CXCR4 interaction [2] [5]. Unlike native CXCL12, which adopts a flexible conformation, CTCE-9908’s constrained cyclic topology enhances binding specificity by preventing proteolytic degradation and optimizing steric complementarity with the CXCR4 extracellular pocket [5].
The antagonism mechanism relies on competitive displacement: CTCE-9908 occupies the orthosteric ligand-binding site of CXCR4 with high affinity (reported IC₅₀ values in the nanomolar range), thereby sterically hindering CXCL12 binding [2] [5]. Mutagenesis studies confirm that disruption of ionic interactions between CTCE-9908’s arginine residues and CXCR4’s aspartate residues (e.g., Asp²⁶², Asp⁹⁷) abrogates inhibitory activity, underscoring the dependence on electrostatic complementarity [5].
Table 1: Structural Features of CTCE-9908 vs. CXCL12
Feature | CTCE-9908 | CXCL12 (SDF-1α) |
---|---|---|
Primary Structure | Cyclic dimer (KGVSLSYRK) | Linear monomer (1-68 residues) |
Critical Residues | Lys¹, Val³, Ser⁴, Tyr⁷, Arg⁸ | Lys¹, Val³, Ser⁴, Tyr⁷ |
Binding Affinity (IC₅₀) | 10-100 nM | ~4 nM |
Proteolytic Stability | High (resistant to CD26/DPP-IV) | Low (cleaved by CD26/DPP-IV) |
Upon CXCL12 binding, CXCR4 undergoes conformational changes that activate heterotrimeric G proteins (Gαᵢ and Gβγ subunits), triggering downstream effectors. CTCE-9908 binding induces receptor occupancy without G protein activation, effectively uncoupling CXCR4 from its canonical signaling cascades [1] [4]. Key disruptions include:
CTCE-9908 suppresses proliferative and survival signals by selectively inhibiting key kinases downstream of CXCR4:
Table 2: Downstream Pathway Inhibition by CTCE-9908
Pathway | Key Effectors Affected | Functional Consequence | Reduction vs. Control |
---|---|---|---|
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase | Phosphorylated extracellular signal-regulated kinase 1/2, Cyclin D1 | G₂/M arrest, impaired proliferation | 60-75% |
Phosphoinositide 3-Kinase/Protein Kinase B | Phosphorylated protein kinase B, Phosphatidylinositol 3,4,5-trisphosphate | Loss of survival signals, apoptosis | 40-50% |
JAK/STAT | Phosphorylated STAT3 | Reduced angiogenesis | 55% |
Metastatic dissemination requires cancer cell adhesion to vascular endothelia or extracellular matrix components via integrins. CXCL12 activates β1 integrin (e.g., VLA-4, VLA-5) through inside-out signaling involving phosphoinositide 3-kinase and Rap1 GTPase. CTCE-9908 disrupts this process via two mechanisms:
Functional assays demonstrate that CTCE-9908 reduces cancer cell adhesion to endothelial monolayers by 70-85%, impeding metastatic niche formation in target organs like bone marrow and lungs [5] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: